5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a sulfanylidene diazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the reaction of chlorobenzene with methoxybenzaldehyde under specific conditions to form the chlorophenyl methoxy intermediate.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with a diazinane derivative in the presence of a suitable catalyst to form the diazinane core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include batch processing and continuous flow synthesis, with the use of automated reactors to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro derivatives and halogenated compounds.
Scientific Research Applications
5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- 5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of 5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H21ClN2O3S |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C30H21ClN2O3S/c31-27-14-8-7-9-22(27)20-36-25-17-15-21(16-18-25)19-26-28(34)32(23-10-3-1-4-11-23)30(37)33(29(26)35)24-12-5-2-6-13-24/h1-19H,20H2 |
InChI Key |
LMDAVKWBQVWGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)N(C2=S)C5=CC=CC=C5 |
Origin of Product |
United States |
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